Cas no 1019554-45-0 (1-(2-ethoxy-6-fluorophenyl)ethan-1-amine)

1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine is a fluorinated aromatic amine derivative featuring an ethoxy substituent at the ortho position relative to the amine group. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. The presence of both fluorine and ethoxy groups enhances its potential as a building block in the synthesis of bioactive molecules, offering electronic and steric modulation. Its well-defined molecular structure ensures consistent reactivity, making it suitable for applications in medicinal chemistry, particularly in the development of novel drug candidates. The compound is typically handled under controlled conditions due to its amine functionality.
1-(2-ethoxy-6-fluorophenyl)ethan-1-amine structure
1019554-45-0 structure
Product Name:1-(2-ethoxy-6-fluorophenyl)ethan-1-amine
CAS No:1019554-45-0
MF:C10H14FNO
MW:183.22266626358
CID:5814241
PubChem ID:43189000
Update Time:2025-06-09

1-(2-ethoxy-6-fluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine
    • AKOS000219995
    • 1019554-45-0
    • 1-(2-ETHOXY-6-FLUOROPHENYL)ETHANAMINE
    • EN300-8045978
    • CS-0261893
    • Inchi: 1S/C10H14FNO/c1-3-13-9-6-4-5-8(11)10(9)7(2)12/h4-7H,3,12H2,1-2H3
    • InChI Key: WSXUFDWFIFVRGN-UHFFFAOYSA-N
    • SMILES: C(C1=C(F)C=CC=C1OCC)(N)C

Computed Properties

  • Exact Mass: 183.105942232g/mol
  • Monoisotopic Mass: 183.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.2Ų

1-(2-ethoxy-6-fluorophenyl)ethan-1-amine Pricemore >>

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Additional information on 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine

Research Brief on 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine (CAS: 1019554-45-0) in Chemical Biology and Pharmaceutical Applications

1-(2-ethoxy-6-fluorophenyl)ethan-1-amine (CAS: 1019554-45-0) is a fluorinated aromatic amine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery. This compound features a unique structural motif combining an ethoxy group and a fluorine atom on the phenyl ring, which may confer desirable pharmacokinetic properties. Recent studies have explored its applications in the synthesis of novel bioactive molecules targeting neurological disorders and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1019554-45-0 as a key building block for developing sigma-1 receptor modulators. The researchers utilized this compound to create a series of analogs showing nanomolar affinity for the sigma-1 receptor, with potential applications in neuropathic pain management. The fluorinated aromatic core was found to enhance blood-brain barrier penetration while maintaining metabolic stability, as evidenced by in vitro ADME studies.

In the field of antimicrobial research, a recent patent application (WO2023056321) disclosed derivatives of 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine exhibiting promising activity against drug-resistant Gram-positive bacteria. The structural modifications at the amine position, facilitated by the reactivity of 1019554-45-0, yielded compounds with improved bacterial membrane penetration capabilities. Molecular docking studies suggest these derivatives may interfere with bacterial cell wall biosynthesis pathways.

Ongoing research at several academic institutions is investigating the chiral properties of 1019554-45-0, as the compound contains a stereocenter that may influence biological activity. A 2024 preprint publication describes an efficient asymmetric synthesis route for both enantiomers, with preliminary data indicating significant differences in receptor binding profiles between the (R)- and (S)-forms. This finding has important implications for future drug development efforts utilizing this scaffold.

The compound's safety profile has been evaluated in recent toxicological studies, with results showing favorable characteristics at therapeutic doses. A metabolism study published in Xenobiotica (2023) identified the major metabolic pathways of 1019554-45-0, revealing predominant hepatic clearance with minimal reactive metabolite formation. These findings support its continued investigation as a pharmaceutical intermediate.

From a chemical biology perspective, researchers have employed 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine as a molecular probe to study protein-ligand interactions. Its fluorine atom serves as an NMR-active handle for structural studies, while the ethoxy group provides a site for further functionalization. Recent work has applied this approach to investigate allosteric binding sites in G protein-coupled receptors.

Future research directions for 1019554-45-0 include exploration of its potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's balanced lipophilicity and synthetic accessibility make it particularly attractive for these emerging therapeutic modalities. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, suggesting growing industry interest in its applications.

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